

mitigating CC-90003-induced neurotoxicity in preclinical models

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B10798849

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Technical Support Center: CC-90003 Preclinical Neurotoxicity

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, **CC-90003**. The information addresses common questions and troubleshooting strategies related to the neurotoxicity observed in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **CC-90003**?

A1: **CC-90003** is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).^{[1][2]} It functions by covalently binding to ERK1/2, thereby preventing their activity and inhibiting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway.^[2] This pathway is frequently upregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.^[2]

Q2: What is the reported neurotoxicity associated with **CC-90003**?

A2: In a Phase Ia clinical trial, **CC-90003** was associated with unanticipated neurotoxicity, which ultimately contributed to the discontinuation of its clinical development.^{[3][4]} Observed

adverse events in patients included dizziness, gait disturbance, and paresthesias.[3][5]

Preclinical studies in dogs also revealed reversible peripheral neuropathy.[3][4]

Q3: Are all preclinical models susceptible to **CC-90003**-induced neurotoxicity?

A3: Not all preclinical models appear to be equally susceptible. While dogs exhibited clinical signs of peripheral neuropathy, mice did not show similar signs of neuropathy with daily dosing.[3][4] This suggests that rodents may be poor predictors of chemotherapy-induced peripheral neuropathy (CIPN) for this compound.[3][4] In vitro models using human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) have shown sensitivity to **CC-90003**, concordant with clinical findings.[4]

Q4: What is the proposed mechanism for **CC-90003**-induced neurotoxicity?

A4: The neurotoxicity of **CC-90003** is likely multifactorial. In vitro studies suggest it is a combination of on-target ERK inhibition combined with off-target kinase inhibition and inhibition of the translocator protein.[3][4][6]

Q5: Has **CC-90003** shown efficacy in any preclinical cancer models?

A5: Yes, **CC-90003** has demonstrated potent anti-proliferative activity in preclinical models of KRAS-mutant tumors.[3][7][8] In combination with docetaxel, it led to full tumor regression and prevented regrowth in a patient-derived xenograft (PDX) model of lung cancer.[3][7][8]

Troubleshooting Guide

This guide provides troubleshooting strategies for managing and understanding **CC-90003**-induced neurotoxicity in your preclinical experiments.

| Issue | Possible Cause | Suggested Action |
|---|---|--|
| Unexpected animal mortality or severe morbidity in in vivo studies. | High doses of CC-90003 can lead to mortality. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. caused mortality in an HCT-116 xenograft model.[1] | Review dosing regimen. Consider dose reduction or a once-daily (qd) schedule. A dose of 100 mg/kg qd was better tolerated in some studies.[1] |
| Difficulty replicating neurotoxicity seen in clinic in rodent models. | Rodents may not be a suitable model for CC-90003-induced peripheral neuropathy.[3][4] | Consider alternative models. In vivo studies in dogs have shown neuropathy.[3][4] For in vitro work, consider using human iPSC-derived peripheral neurons on multi-electrode arrays (MEAs).[4] |
| Unclear if observed toxicity is on-target or off-target. | CC-90003 has known off-target activities.[3][4][6] | Design experiments to differentiate effects. Use structural analogs of CC-90003 with similar ERK inhibition but different off-target profiles.[4] Compare results with other ERK inhibitors with different chemical scaffolds. |
| Need to mitigate neurotoxicity while retaining anti-tumor efficacy. | Neurotoxicity may be dose-dependent.[5] Combination therapies may allow for lower, less toxic doses of CC-90003. | Explore combination therapies. CC-90003 with docetaxel has shown efficacy.[3][7][8] This may allow for a dose reduction of CC-90003 to a level below the neurotoxicity threshold. |

Quantitative Data Summary

Table 1: In Vitro Potency of **CC-90003**

| Assay Type | Target | IC50 | Reference |
|-------------------|--------|----------|-----------|
| Biochemical Assay | ERK1/2 | 10-20 nM | [1][7] |

Table 2: **CC-90003** Dosing in Preclinical In Vivo Models

| Model | Cell Line/Tumor Type | Dose | Outcome | Reference |
|-----------|----------------------|-------------------|--|-----------|
| Xenograft | HCT-116 (Colorectal) | 12.5 mg/kg b.i.d. | Tolerated, tumor growth inhibition | [1] |
| Xenograft | HCT-116 (Colorectal) | 25 mg/kg b.i.d. | Tolerated, tumor growth inhibition | [1] |
| Xenograft | HCT-116 (Colorectal) | 50 mg/kg q.d. | Minimally efficacious dose (65% TGI) | [7] |
| Xenograft | HCT-116 (Colorectal) | 100 mg/kg q.d. | Tolerated, tumor growth inhibition | [1] |
| Xenograft | HCT-116 (Colorectal) | 50 mg/kg b.i.d. | Mortality by days 6-18 | [1] |
| Xenograft | HCT-116 (Colorectal) | 75 mg/kg b.i.d. | Mortality by days 6-18 | [1] |
| PDX | Lung Cancer | Not specified | Tumor regression (in combination with docetaxel) | [3][7][8] |

Table 3: Clinical Neurotoxicity Observations (Phase Ia)

| Dose Range | Observed Neurotoxicity | Management | Reference |
|---------------|---|---|-----------|
| 80-160 mg/day | Grade 1-3 (dizziness, gait disturbance, paresthesias) | Resolved with dose reduction/interruption | [3][5] |

Experimental Protocols

1. In Vitro Neurotoxicity Assessment using Multi-Electrode Arrays (MEAs)

This protocol is adapted from studies investigating the mechanism of **CC-90003**-induced peripheral neuropathy.[4]

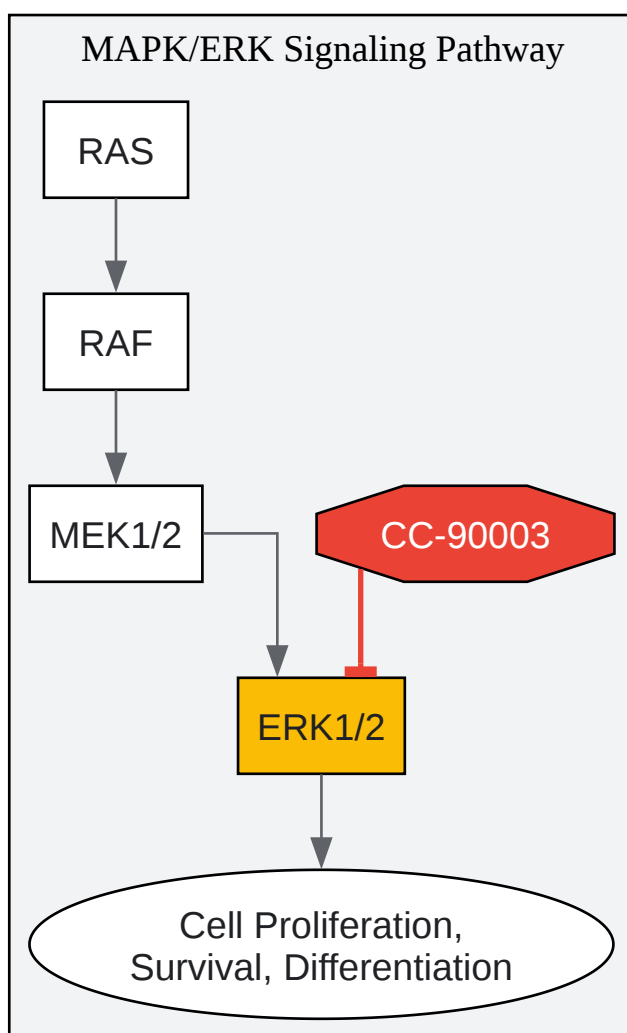
- Objective: To assess the functional effects of **CC-90003** on neuronal electrophysiology.
- Cell Model: Human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs).
- Methodology:
 - Culture hiPSC-PNs on MEA plates until mature, stable neuronal networks are formed.
 - Record baseline electrophysiological activity, including mean firing rate and network burst patterns.
 - Prepare serial dilutions of **CC-90003** and relevant controls (e.g., vehicle, other neurotoxic compounds).
 - Apply the compounds to the neuronal cultures on the MEAs.
 - Record electrophysiological activity at multiple time points post-compound addition.
 - Analyze the data to determine changes in neuronal activity, such as decreased firing rate or disruption of network synchrony, which are indicative of neurotoxicity.

2. In Vivo Assessment of Anti-Tumor Efficacy in Xenograft Models

This protocol is based on the HCT-116 xenograft model used to evaluate **CC-90003**. [7]

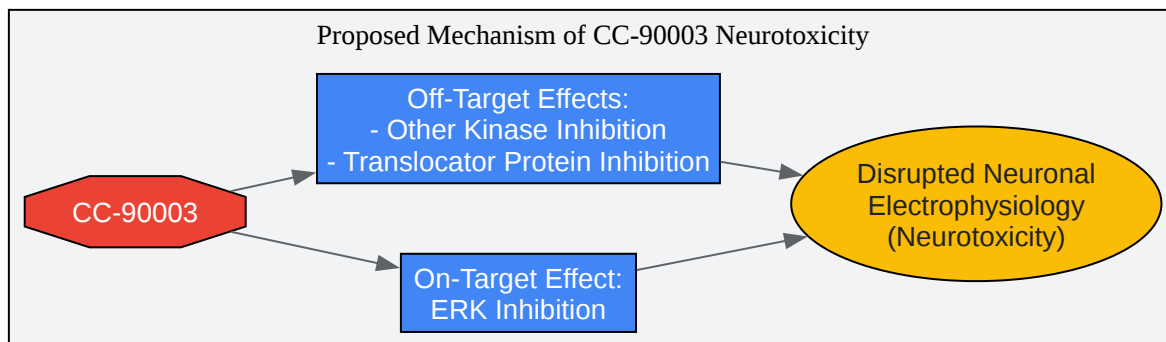
- Objective: To determine the in vivo anti-tumor activity of **CC-90003**.
- Animal Model: Female athymic nude mice.
- Methodology:
 - Subcutaneously inoculate mice with a suspension of HCT-116 cancer cells (e.g., 5×10^6 cells).
 - Monitor tumor growth regularly.
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
 - Prepare **CC-90003** in a suitable vehicle for oral administration.
 - Administer **CC-90003** or vehicle orally at the desired dosing schedule (e.g., once or twice daily).
 - Measure tumor volume and body weight regularly throughout the study.
 - At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).

Visualizations



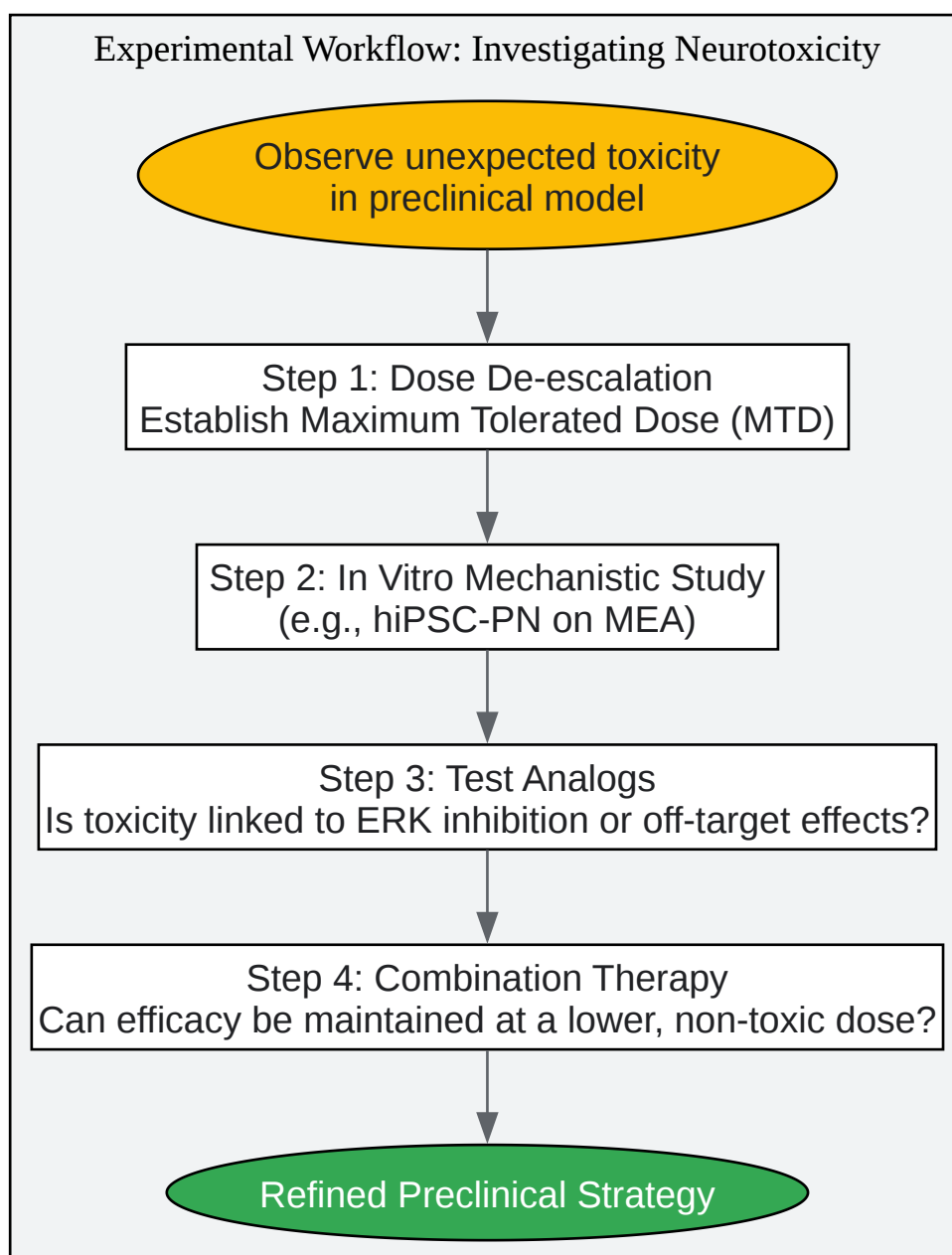
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Caption: The MAPK/ERK signaling cascade and the inhibitory action of **CC-90003** on ERK1/2.



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Caption: The proposed dual mechanism of **CC-90003**-induced neurotoxicity.



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Caption: A logical workflow for characterizing and mitigating **CC-90003** neurotoxicity in experiments.

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